molecular formula C20H31N3O4 B1664478 benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate CAS No. 158798-83-5

benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate

Cat. No.: B1664478
CAS No.: 158798-83-5
M. Wt: 377.5 g/mol
InChI Key: STUAIIPUNIGTRM-DJNXLDHESA-N
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Description

Benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate is a complex organic compound with the molecular formula C20H31N3O4. It is characterized by its unique structure, which includes an amino group, an ethylamino group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The synthetic route may involve the following steps:

    Protection of the amino group: The amino group is protected using a suitable protecting group such as tert-butyl carbamate (Boc).

    Formation of the intermediate: The protected amino group is then reacted with other reagents to form the desired intermediate.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(4S)-8-amino-9-(methylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
  • Benzyl N-[(4S)-8-amino-9-(propylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate

Uniqueness

Benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate is unique due to its specific structural features, such as the presence of an ethylamino group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

158798-83-5

Molecular Formula

C20H31N3O4

Molecular Weight

377.5 g/mol

IUPAC Name

benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate

InChI

InChI=1S/C20H31N3O4/c1-4-22-19(25)16(21)10-11-18(24)17(12-14(2)3)23-20(26)27-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,21H2,1-3H3,(H,22,25)(H,23,26)/t16?,17-/m0/s1

InChI Key

STUAIIPUNIGTRM-DJNXLDHESA-N

Isomeric SMILES

CCNC(=O)C(CCC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)N

SMILES

CCNC(=O)C(CCC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CCNC(=O)C(CCC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AK 275
AK-275
AK275
CX 275
CX-275
CX275
Z-Leu-Abu-CONH-CH2CH3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 2
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 3
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 4
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benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 5
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benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 6
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate

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